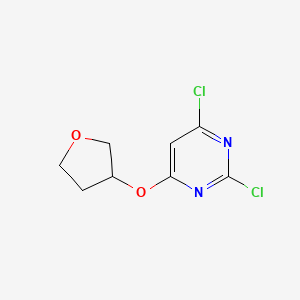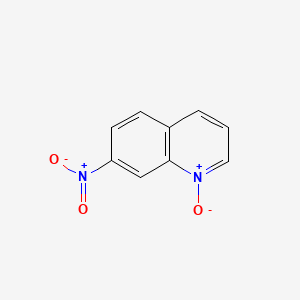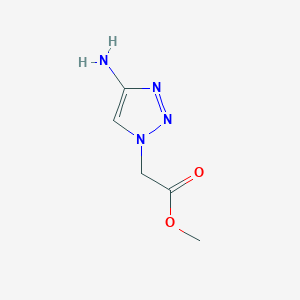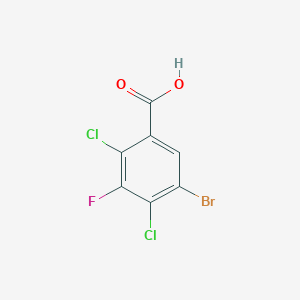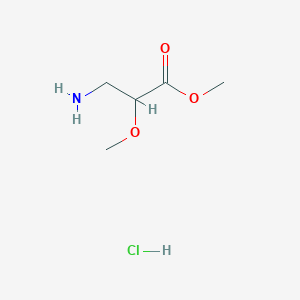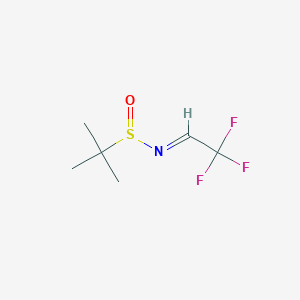
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of a trifluoroethylidene group and a sulfinamide moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with a trifluoroethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient reaction setups, continuous flow reactors, and purification techniques such as crystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the trifluoroethylidene group to a trifluoroethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent, such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinamide group typically yields sulfonamide derivatives, while reduction of the trifluoroethylidene group results in the formation of trifluoroethyl-substituted compounds.
科学的研究の応用
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfinamide pathways is beneficial.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylidene group can form strong interactions with hydrophobic pockets in proteins, while the sulfinamide moiety can participate in hydrogen bonding and other electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfonamide: Similar in structure but with a sulfonamide group instead of a sulfinamide group.
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
(R,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to the presence of both the trifluoroethylidene and sulfinamide groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
1431877-91-6 |
|---|---|
分子式 |
C6H10F3NOS |
分子量 |
201.21 g/mol |
IUPAC名 |
2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |
InChIキー |
PLTNZADFUQGXSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
異性体SMILES |
CC(C)(C)S(=O)/N=C/C(F)(F)F |
正規SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


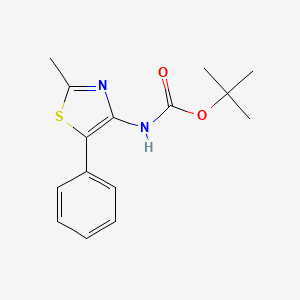
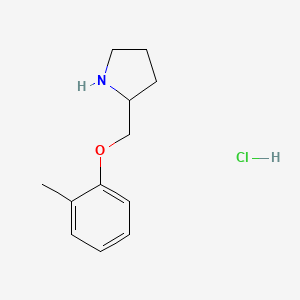
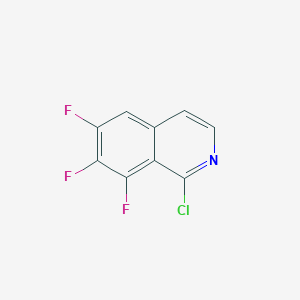




![ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B6598559.png)
